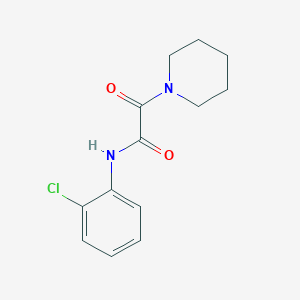![molecular formula C22H28N2O4S B4672931 1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4672931.png)
1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
説明
1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine, also known as BMB-4, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BMB-4 is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising tool for studying cellular processes and disease mechanisms.
作用機序
The mechanism of action of 1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is not fully understood, but it is thought to act through multiple pathways. One proposed mechanism is that 1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death in rapidly dividing cells, such as cancer cells. 1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress and inflammation. 1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has also been found to have neuroprotective effects, reducing cell death in neuronal cells exposed to oxidative stress.
実験室実験の利点と制限
One advantage of using 1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially useful tool for studying cancer biology and developing new cancer therapies. However, one limitation of 1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research involving 1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine. One area of interest is the development of new cancer therapies based on 1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine and related compounds. Another area of research is the investigation of 1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine's effects on other cellular processes, such as autophagy and DNA repair. Additionally, there is potential for the development of new drug delivery systems that can improve the solubility and bioavailability of 1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine.
科学的研究の応用
1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been used in a variety of scientific research applications, including studies on cancer, inflammation, and oxidative stress. In cancer research, 1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages. Additionally, 1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been shown to protect against oxidative stress-induced cell death in neuronal cells.
特性
IUPAC Name |
(4-tert-butylphenyl)-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-22(2,3)18-7-5-17(6-8-18)21(25)23-13-15-24(16-14-23)29(26,27)20-11-9-19(28-4)10-12-20/h5-12H,13-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEARSVBMBUVVQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylphenyl){4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4672876.png)
![3-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4672883.png)
![2-{4-[2-(4-isopropylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4672888.png)
![3-{4-(4-methylphenyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4672900.png)
![3-(benzylthio)-5-(3,4-dimethoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B4672905.png)
![N-(3-chloro-4-{4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl)methanesulfonamide](/img/structure/B4672920.png)
![16-[(1,3-dimethyl-1H-pyrazol-5-yl)methylene]androstan-17-one](/img/structure/B4672927.png)

![N-{[(2-furylmethyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B4672949.png)
![N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide](/img/structure/B4672952.png)
![1-[(4-nitro-1H-pyrazol-1-yl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4672954.png)
![N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide]](/img/structure/B4672963.png)